3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
CAS No.: 2088942-22-5
VCID: VC2735944
Molecular Formula: C13H7F4NO3
Molecular Weight: 301.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound belonging to the class of pyridine carboxylic acids. It features a pyridine ring substituted with a fluorophenoxy group and a trifluoromethyl group, imparting unique electronic and steric properties that enhance its reactivity and biological activity. This compound has garnered significant attention in medicinal chemistry and materials science due to its potential applications in drug design, enzyme inhibition, and advanced materials development. Synthesis MethodsThe synthesis of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid involves several key steps:
Types of Reactions
Applications
Biological Activity and Mechanism of ActionThe biological activity of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy and trifluoromethyl groups enhance its binding affinity, allowing it to modulate biological pathways effectively. This compound may exhibit inhibitory or stimulatory effects on target proteins, leading to various therapeutic outcomes. Comparison with Similar CompoundsSimilar compounds include 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid and 3-(4-Bromo-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid. The presence of a fluorine atom in the phenoxy group of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to these analogs. Research Findings and Future DirectionsResearch on 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid highlights its potential in drug design and materials science. Future studies should focus on optimizing its synthesis, exploring its biological activity further, and developing new applications in pharmaceuticals and advanced materials. |
---|---|
CAS No. | 2088942-22-5 |
Product Name | 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid |
Molecular Formula | C13H7F4NO3 |
Molecular Weight | 301.19 g/mol |
IUPAC Name | 3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H7F4NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) |
Standard InChIKey | TVQABTSNQRGNSP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F |
Canonical SMILES | C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F |
PubChem Compound | 89916330 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume